molecular formula C14H27N3O2 B1416754 4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 885274-89-5

4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1416754
CAS RN: 885274-89-5
M. Wt: 269.38 g/mol
InChI Key: AXSZRIFILNLUSR-UHFFFAOYSA-N
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Description

4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, also known as A-366, is a novel small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histone tails and play a critical role in regulating gene expression. The inhibition of BET proteins has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized as leading chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. The methodology utilizing tert-butanesulfinamide mediates the asymmetric synthesis of N-heterocycles, including piperidines, pyrrolidines, and azetidines, through sulfinimines. This approach offers general access to structurally diverse N-heterocycles, which are key structural motifs in many natural products and compounds with therapeutic potential (Philip et al., 2020).

Synthetic Routes of Vandetanib

In the synthesis of vandetanib, a therapeutic agent, tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate plays a critical role. Various synthetic routes have been analyzed to optimize the industrial production of vandetanib, showcasing the importance of such intermediates in manufacturing processes that aim for higher yields and commercial viability (Mi, 2015).

Chemical Groups in CNS Acting Drugs

Functional chemical groups, including those related to N-heterocycles like piperidine, play a significant role in the synthesis of compounds with potential Central Nervous System (CNS) activity. These compounds encompass a vast range of effects, from depression and euphoria to convulsion, highlighting the therapeutic potential of these chemical groups in addressing CNS disorders (Saganuwan, 2017).

C-N Bond Forming Cross-Coupling Reactions

Recent developments have shown that recyclable copper catalyst systems employing amines, including piperidine and pyrrole, in C-N bond-forming cross-coupling reactions offer potential for commercial exploitation. These reactions are crucial for the synthesis of aromatic, heterocyclic, and aliphatic amines, which are important intermediates in pharmaceutical and chemical industries (Kantam et al., 2013).

properties

IUPAC Name

tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSZRIFILNLUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
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4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

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